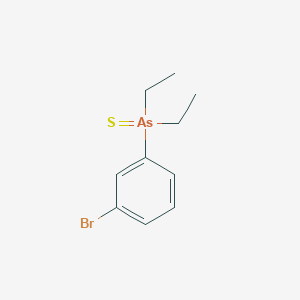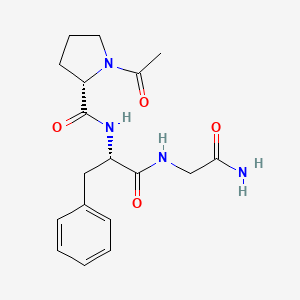![molecular formula C11H18 B14642441 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene CAS No. 54825-35-3](/img/structure/B14642441.png)
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of pinene, a naturally occurring monoterpene. This compound is known for its unique structure, which includes a bicyclo[3.1.1]heptane skeleton with four methyl groups attached. It is commonly used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene typically involves the cyclization of suitable precursors. One common method is the acid-catalyzed cyclization of 2,6,6-trimethylcyclohexanone. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing by-products and ensuring environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its bicyclic structure allows it to fit into specific binding sites, influencing biochemical processes. The exact mechanism may vary depending on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Pinene: A naturally occurring monoterpene with a similar bicyclic structure. It is commonly found in essential oils and has applications in fragrances and pharmaceuticals.
β-Pinene: Another monoterpene with a similar structure, used in the production of resins and as a flavoring agent.
Camphene: A bicyclic monoterpene used in the synthesis of fragrances and as a food additive.
Uniqueness
2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and valuable in specific chemical reactions and applications .
Propriétés
Numéro CAS |
54825-35-3 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
2,3,6,6-tetramethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C11H18/c1-7-5-9-6-10(8(7)2)11(9,3)4/h9-10H,5-6H2,1-4H3 |
Clé InChI |
XTWQWXADGVBZDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2CC(C1)C2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
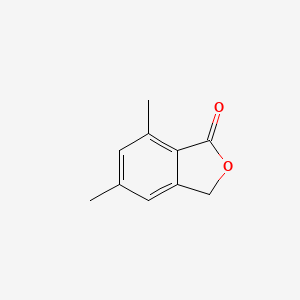
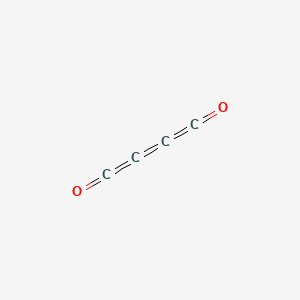
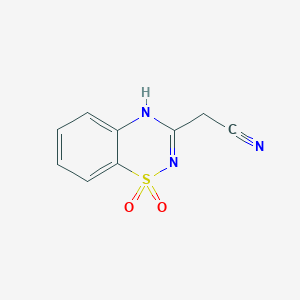


![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)

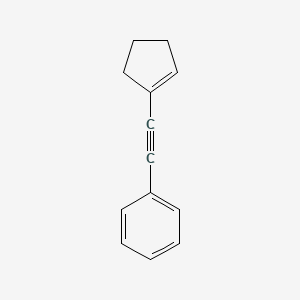
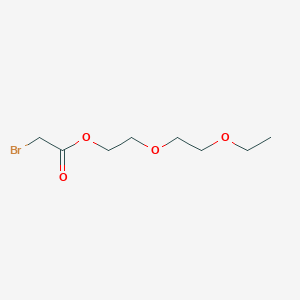
![N-[4-(2,4-Dichlorophenoxy)but-2-yn-1-yl]-N-methylaniline](/img/structure/B14642421.png)

